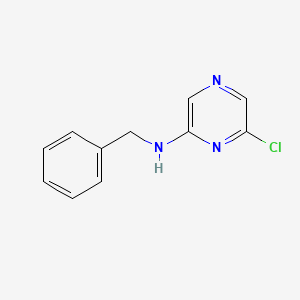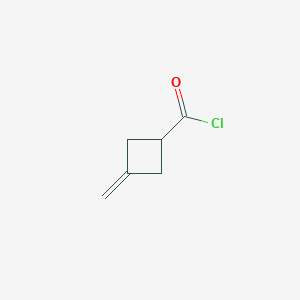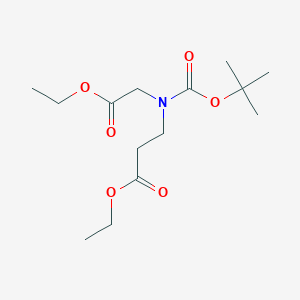
N-苄基-6-氯吡嗪-2-胺
概述
描述
N-Benzyl-6-chloropyrazin-2-amine is a chemical compound with the CAS Number: 426829-61-0 . It is a benzyl-substituted pyrazinyl amine with a chloro group attached to its second position. It is commonly used in various fields of scientific research and industry.
Molecular Structure Analysis
The molecular formula of N-Benzyl-6-chloropyrazin-2-amine is C11H10ClN3 . The InChI code is 1S/C11H10ClN3/c12-10-7-13-8-11(15-10)14-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15) . The molecular weight is 219.67 .Physical And Chemical Properties Analysis
N-Benzyl-6-chloropyrazin-2-amine is a solid . It has a boiling point of 359.5±37.0C at 760 mmHg . It should be stored in a dark place, in an inert atmosphere, at 2-8C .科学研究应用
A2B腺苷受体拮抗剂
“N-苄基-6-氯吡嗪-2-胺”用于合成A2B腺苷受体拮抗剂 . 这些化合物在药理学中具有重要意义,因为它们可以调节体内的腺苷受体,而腺苷受体参与各种生理过程,包括心律、神经元活动和免疫功能。 A2B受体的拮抗剂在治疗哮喘、缺血和某些类型的癌症等疾病方面具有潜在的治疗应用。
生物活性化合物
该化学物质用作多种生物活性化合物的合成前体 . 研究人员可以通过修饰其结构来生产与生物系统相互作用的分子,从而产生潜在的新药或生化工具。 这种多功能性使其成为药物发现和生化研究的宝贵起点。
安全和危害
N-Benzyl-6-chloropyrazin-2-amine is classified as a combustible liquid. It is harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage. It is also harmful to aquatic life . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
作用机制
Target of Action
N-Benzyl-6-chloropyrazin-2-amine primarily targets Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and growth.
Pharmacokinetics
It is suggested that the compound hashigh gastrointestinal absorption and is BBB permeant . . These properties suggest that N-Benzyl-6-chloropyrazin-2-amine could have good bioavailability.
生化分析
Biochemical Properties
N-Benzyl-6-chloropyrazin-2-amine plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been identified as an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4 . These enzymes are involved in the metabolism of various drugs and endogenous compounds. The inhibition of these enzymes by N-Benzyl-6-chloropyrazin-2-amine can affect the metabolic pathways and the clearance of other substances in the body.
Cellular Effects
N-Benzyl-6-chloropyrazin-2-amine has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with cyclin-dependent kinase 2 (CDK2), a protein involved in the regulation of the cell cycle . By inhibiting CDK2, N-Benzyl-6-chloropyrazin-2-amine can disrupt the cell cycle, leading to changes in cell proliferation and apoptosis. Additionally, this compound has been reported to affect the expression of genes involved in cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of action of N-Benzyl-6-chloropyrazin-2-amine involves its binding interactions with biomolecules and enzyme inhibition. It binds to the active sites of cytochrome P450 enzymes, preventing their normal function and leading to the accumulation of substrates that are normally metabolized by these enzymes . This inhibition can result in altered drug metabolism and potential drug-drug interactions. Furthermore, the interaction with CDK2 involves the inhibition of its kinase activity, which is essential for the progression of the cell cycle .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Benzyl-6-chloropyrazin-2-amine have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and air . Long-term studies have shown that prolonged exposure to N-Benzyl-6-chloropyrazin-2-amine can lead to sustained inhibition of cytochrome P450 enzymes and persistent changes in cellular function. These effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of N-Benzyl-6-chloropyrazin-2-amine vary with different dosages in animal models. At low doses, the compound has been shown to inhibit cytochrome P450 enzymes without causing significant toxicity . At higher doses, N-Benzyl-6-chloropyrazin-2-amine can lead to adverse effects, including hepatotoxicity and disruption of normal cellular processes. These dose-dependent effects highlight the importance of careful dosage selection in preclinical studies.
Metabolic Pathways
N-Benzyl-6-chloropyrazin-2-amine is involved in metabolic pathways that include interactions with cytochrome P450 enzymes. These enzymes play a crucial role in the oxidation and clearance of various compounds in the body . The inhibition of these enzymes by N-Benzyl-6-chloropyrazin-2-amine can lead to altered metabolic flux and changes in metabolite levels. Understanding these metabolic pathways is essential for predicting potential drug interactions and optimizing therapeutic strategies.
Transport and Distribution
The transport and distribution of N-Benzyl-6-chloropyrazin-2-amine within cells and tissues involve interactions with specific transporters and binding proteins. The compound has been shown to have high gastrointestinal absorption and the ability to cross the blood-brain barrier . These properties suggest that N-Benzyl-6-chloropyrazin-2-amine can reach various tissues and exert its effects at different sites within the body. The distribution of the compound is influenced by its lipophilicity and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of N-Benzyl-6-chloropyrazin-2-amine is determined by its targeting signals and post-translational modifications. The compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with enzymes and proteins involved in cellular processes . The localization of N-Benzyl-6-chloropyrazin-2-amine within specific compartments or organelles can affect its activity and function, influencing the overall cellular response to the compound.
属性
IUPAC Name |
N-benzyl-6-chloropyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-10-7-13-8-11(15-10)14-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWNUTJQNSNNAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470933 | |
| Record name | N-Benzyl-6-chloropyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
426829-61-0 | |
| Record name | N-Benzyl-6-chloropyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1314616.png)











![[1-(2-Furylmethyl)piperidin-4-yl]methylamine](/img/structure/B1314646.png)